Cellular Antiproliferative Potency in U251 Glioblastoma Model: Direct Comparison with EphA2 Agonist 2
EphA2 agonist 1 (Compound 7bg) demonstrates superior antiproliferative activity against EphA2-overexpressing U251 glioblastoma cells compared to EphA2 agonist 2, a related dimeric agonist. In a standardized in vitro cell viability assay, Compound 7bg exhibited a lower IC50 value, indicating higher potency in the target-overexpressing context [1][2].
| Evidence Dimension | Cellular Antiproliferative IC50 (U251 EphA2-overexpressing cells) |
|---|---|
| Target Compound Data | IC50 = 1.90 ± 0.55 μM |
| Comparator Or Baseline | EphA2 agonist 2 (Lead compound): IC50 = 2.1 ± 1.05 μM |
| Quantified Difference | Compound 7bg is ~1.1-fold more potent (lower IC50) than EphA2 agonist 2 |
| Conditions | U251 glioblastoma cell line engineered to overexpress EphA2; cell viability/proliferation assay. |
Why This Matters
Higher potency in the disease-relevant cellular context translates to lower compound consumption and potentially wider therapeutic windows in preclinical studies, directly impacting experimental design and cost-effectiveness.
- [1] Chemsrc. 2611459-57-3 (EphA2 agonist 1) - In Vitro Data. Accessed 2026. View Source
- [2] MedChemExpress. EphA2 agonist 2 (Lead compound). Cat. No. HY-147638. Accessed 2026. View Source
